1-allyl-3,3'-biindole-2,2'(1H,1'H)-dione
Description
1-Allyl-3,3'-biindole-2,2'(1H,1'H)-dione is a biindole derivative characterized by two indole moieties linked at the 3- and 3'-positions, with an allyl group substituted at the 1-position of one indole unit. The compound’s structure combines the π-conjugated biindole core, which is known for its redox activity and applications in organic electronics, with the reactive allyl group, enabling further functionalization via alkylation or cycloaddition reactions .
Properties
IUPAC Name |
3-(2-hydroxy-1-prop-2-enylindol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-2-11-21-15-10-6-4-8-13(15)17(19(21)23)16-12-7-3-5-9-14(12)20-18(16)22/h2-10,23H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGVQTITFOESHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196544 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Research Challenges and Opportunities
- Synthetic Optimization : The low yield (19%) of ester-functionalized biindoles suggests that allylated variants may require tailored catalysts (e.g., Cu(OAc)₂/Na₂S₂O₈ ) or microwave-assisted methods for improved efficiency.
- Functionalization Potential: The allyl group’s reactivity positions this compound as a scaffold for drug discovery or materials science, unlike adamantyl- or phenyl-substituted analogs.
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